molecular formula C14H14N4OS B2989412 1-ethyl-N-(2-methylbenzo[d]thiazol-5-yl)-1H-pyrazole-3-carboxamide CAS No. 1203281-02-0

1-ethyl-N-(2-methylbenzo[d]thiazol-5-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B2989412
CAS No.: 1203281-02-0
M. Wt: 286.35
InChI Key: NCKIRVIGFITIGV-UHFFFAOYSA-N
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Description

1-Ethyl-N-(2-methylbenzo[d]thiazol-5-yl)-1H-pyrazole-3-carboxamide is a chemical compound that belongs to the class of pyrazole derivatives It features a pyrazole ring substituted with an ethyl group and a benzo[d]thiazole moiety

Biochemical Analysis

Biochemical Properties

The biochemical properties of 1-ethyl-N-(2-methylbenzo[d]thiazol-5-yl)-1H-pyrazole-3-carboxamide are largely determined by its interactions with various biomolecules. It has been found to interact with enzymes and proteins, influencing their function and activity

Cellular Effects

This compound has been observed to have significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of how it exerts its effects at the molecular level are still being researched.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in several metabolic pathways . This includes interactions with various enzymes or cofactors, and potential effects on metabolic flux or metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes . This includes interactions with transporters or binding proteins, and potential effects on its localization or accumulation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-N-(2-methylbenzo[d]thiazol-5-yl)-1H-pyrazole-3-carboxamide typically involves the following steps:

  • Formation of the Pyrazole Core: The pyrazole ring can be synthesized through the reaction of hydrazine with β-keto esters or β-diketones under acidic conditions.

  • Introduction of the Ethyl Group: Ethylation of the pyrazole core can be achieved using ethyl halides in the presence of a base.

  • Coupling with Benzo[d]thiazole: The benzo[d]thiazole moiety can be introduced through a coupling reaction with 2-methylbenzo[d]thiazol-5-ylamine.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-ethyl-N-(2-methylbenzo[d]thiazol-5-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid.

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas.

  • Substitution: Amines, alcohols, and halides.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones, and alcohols.

  • Reduction: Alcohols, amines, and hydrocarbons.

  • Substitution: Amides, esters, and ethers.

Scientific Research Applications

1-ethyl-N-(2-methylbenzo[d]thiazol-5-yl)-1H-pyrazole-3-carboxamide has shown promise in various scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: It has been investigated for its potential use in drug development, particularly in the treatment of bacterial infections and inflammation.

  • Industry: The compound can be utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

1-ethyl-N-(2-methylbenzo[d]thiazol-5-yl)-1H-pyrazole-3-carboxamide is unique in its structure and properties compared to other similar compounds. Some similar compounds include:

  • N-Arylalkylbenzo[d]thiazole-2-carboxamides: These compounds are also known for their antimicrobial properties.

  • Ethyl 2-bromo-2-(2-methylbenzo[d]thiazol-5-yl)acetate: This compound shares structural similarities but has different functional groups.

Properties

IUPAC Name

1-ethyl-N-(2-methyl-1,3-benzothiazol-5-yl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4OS/c1-3-18-7-6-11(17-18)14(19)16-10-4-5-13-12(8-10)15-9(2)20-13/h4-8H,3H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCKIRVIGFITIGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)NC2=CC3=C(C=C2)SC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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